9a,11a-Dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid is a synthetic compound with the molecular formula C19H25NO3 and a molecular weight of 315.41 g/mol . This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid involves multiple steps, typically starting from steroidal precursors. The process includes oxidation, reduction, and substitution reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process is carefully monitored to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups under controlled conditions.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in androgen metabolism, thereby modulating the levels of androgens in the body . This inhibition can lead to various therapeutic effects, particularly in conditions like benign prostatic hyperplasia and androgen-related disorders .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic Acid: An intermediate in the synthesis of Finasteride, a 5α-reductase inhibitor.
4-aza-5α-androstan-3-one-17β-carboxylic Acid: Another compound with similar structural features and biological activities.
Uniqueness
3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit androgen metabolism enzymes sets it apart from other similar compounds, making it valuable in therapeutic applications .
Properties
Molecular Formula |
C19H25NO3 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C19H25NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h6,8,10-14H,3-5,7,9H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
YUTRZIYCTWYZCF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(C=CC(=O)N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.